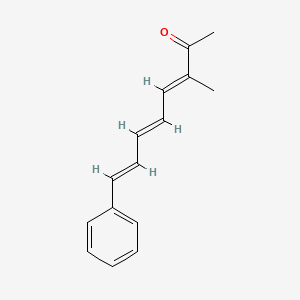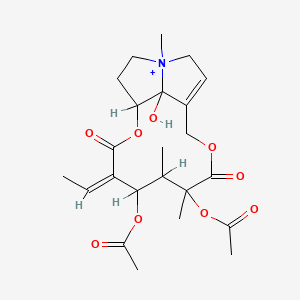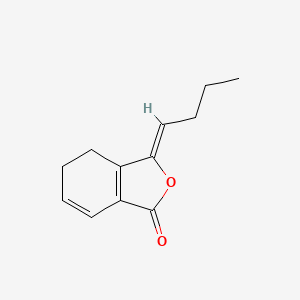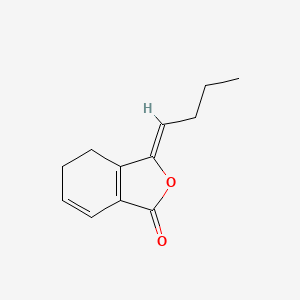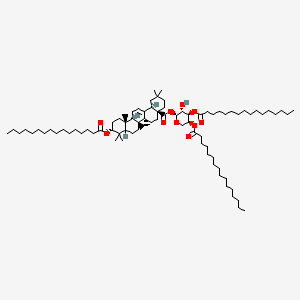
Lunularin
概要
説明
Lunularin is a dihydrostilbenoid found in common celery and the roots of Hydrangea macrophylla . It is also produced by the liverwort Conocephalum conicum, which converts lunularic acid into this compound .
Synthesis Analysis
This compound is a metabolite of lunularic acid . It is formed by enzymatic decarboxylation . A lunularic acid decarboxylase has been detected from the liverwort Conocephalum conicum, which converts lunularic acid into this compound .
Molecular Structure Analysis
This compound has a chemical formula of C14H14O2 . It contains 31 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .
Chemical Reactions Analysis
This compound is involved in the metabolism of resveratrol by the human gut microbiota . It is a product of the reduction of resveratrol to dihydroresveratrol .
Physical And Chemical Properties Analysis
This compound has a molar mass of 214.26 g/mol . It is a solid at room temperature .
科学的研究の応用
Lunularin in Plant Biology
- Lunularic acid and this compound, along with other compounds, have been detected in various species of liverworts and in Hydrangea macrophylla roots. These discoveries suggest a broader distribution of these compounds across different plant species and their potential role in plant biology and chemistry (Gorham, 1977).
Metabolism and Bioactivity
- Lunularic acid is metabolized in the liverwort Lunularia cruciata to produce this compound, a natural dihydrostilbene derivative. This process highlights the role of this compound in plant metabolism and its possible significance in the phenylpropanoid-polymalonate pathway (Pryce, 1972).
- This compound, identified in Melampyrum pratense L., exhibits anti-inflammatory properties by inhibiting proinflammatory transcription factors and mediators. This discovery points to its potential therapeutic applications in treating inflammation-related conditions (Vogl et al., 2013).
Human Metabolism and Health
- This compound plays a role in human metabolism, especially in the context of resveratrol consumption. Studies have identified this compound producers and non-producers among individuals, which could have implications for personalized nutrition and health strategies (Iglesias-Aguirre et al., 2022).
Chemical Synthesis and Applications
- This compound has been chemically synthesized, which opens the door for its potential use in various applications, including as a model for halometabolites and for studying its biological activities (Krauss et al., 2015).
- A study on the metabolism of resveratrol in the human gut microbiota revealed the formation of this compound as a novel metabolite, highlighting its role in dietary resveratrol metabolism and potential health effects (Iglesias-Aguirre et al., 2022).
Phytochemistry and Therapeutic Potential
- This compound and oxyresveratrol, isolated from Morus macroura, represent an interesting area of research in phytochemistry, with potential therapeutic applications due to their unique chemical structures (Soekamto et al., 2010).
Safety and Hazards
Lunularin should be handled with care to avoid dust formation. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation when handling this compound .
Relevant Papers
Several papers have been identified that provide relevant information on this compound. These include studies on the metabolism of resveratrol by the human gut microbiota , the antiproliferative activity of stilbenes and their gut microbiota metabolites in colon cancer cells , and a novel metabolite from the human gut microbiota after consuming resveratrol .
作用機序
Target of Action
Lunularin is a metabolite associated with the metabolism of resveratrol by the human gut microbiota .
Mode of Action
In the metabolism of resveratrol, this compound is produced through a sequence of dehydroxylation at the 5-position of dihydroresveratrol, a reduced form of resveratrol . This suggests that this compound might interact with its targets by undergoing further metabolic transformations, potentially influencing the bioactivities of resveratrol.
Biochemical Pathways
The biochemical pathway involving this compound is primarily associated with the metabolism of resveratrol. Resveratrol is reduced to dihydroresveratrol, which in the this compound-producer metabotype, is sequentially dehydroxylated at the 5-position to yield this compound . This process indicates that this compound is part of the complex biochemical pathways of resveratrol metabolism.
Pharmacokinetics
It is known that this compound, along with other metabolites of resveratrol, is more abundantly distributed in tissues, the gastrointestinal tract (git), and biological fluids compared to resveratrol and its conjugates . This suggests that this compound may have a significant impact on the bioavailability of resveratrol.
Result of Action
This compound, along with dihydroresveratrol, has been found to contribute significantly to the biological activities of resveratrol . In particular, these metabolites have been observed to exhibit stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues .
Action Environment
The production of this compound is influenced by the gut microbiota, indicating that the gut environment plays a crucial role in its action . It has been observed that the this compound non-producer metabotype is more prevalent in females, but independent of individuals’ BMI and age . This suggests that factors such as gender and gut microbiota composition can influence the production and action of this compound.
生化学分析
Biochemical Properties
Lunularin interacts with various enzymes and proteins in biochemical reactions. It is produced from lunularic acid by the enzyme lunularic acid decarboxylase . In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After 4-week oral administration in mice, this compound and its conjugates were found to be more abundantly distributed in tissues, gastrointestinal tract, and biological fluids compared to resveratrol and its conjugates .
Metabolic Pathways
This compound is involved in the metabolic pathways of resveratrol. In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .
特性
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYXPCRQKRNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190614 | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37116-80-6 | |
| Record name | Lunularin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37116-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lunularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUNULARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


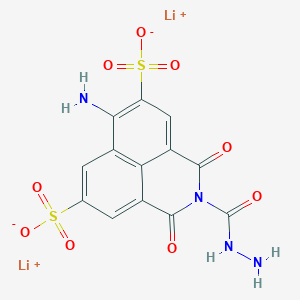
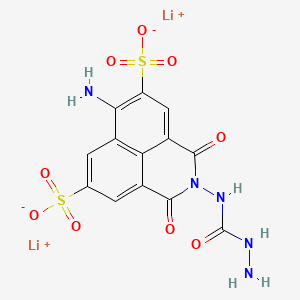

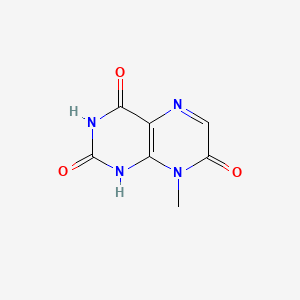
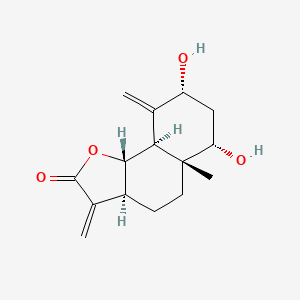

![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)
